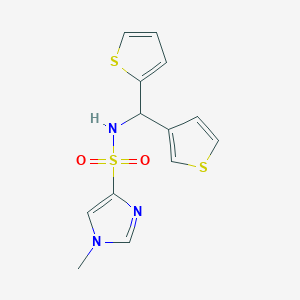

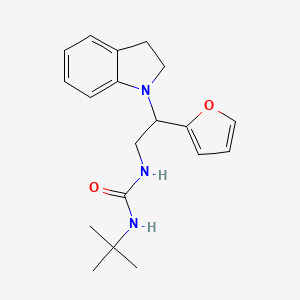

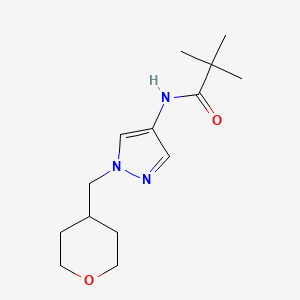

![molecular formula C10H15NO3 B2383679 2-[(3S)-1-丙-2-烯酰基哌啶-3-基]乙酸 CAS No. 2305149-08-8](/img/structure/B2383679.png)

2-[(3S)-1-丙-2-烯酰基哌啶-3-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

Piperidine derivatives have been studied extensively for their synthesis and pharmacological applications . The synthesis of such compounds often involves complex organic reactions, including cyclization, hydrogenation, and multicomponent reactions .

Molecular Structure Analysis

The molecular structure of a compound like “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” can significantly affect its properties and reactivity . Factors such as bond strengths, stability of the conjugate base, and the presence of functional groups all play a role .

Chemical Reactions Analysis

The chemical reactions involving “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would depend on its specific structure and functional groups. For example, if it contains an acetic acid moiety, it could participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would be influenced by its specific molecular structure .

科学研究应用

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks for drug construction due to their diverse chemical reactivity. Researchers have explored various synthetic methods for creating substituted piperidines, including cyclization, annulation, and multicomponent reactions. EN300-7531194’s piperidine moiety may offer opportunities for designing novel drugs with specific pharmacological properties .

Spiropiperidines in Chemical Biology

Spiropiperidines, a class of piperidine derivatives, have gained attention in chemical biology. These compounds exhibit unique structural features and biological activities. EN300-7531194’s spiropiperidine scaffold could be explored for applications such as enzyme inhibition, protein-protein interactions, or cellular imaging .

Natural Product Synthesis

Piperidines occur naturally in alkaloids and other bioactive compounds. Researchers have synthesized natural piperidines or their analogs for drug discovery. EN300-7531194’s structure may inspire the synthesis of alkaloid-like molecules with potential therapeutic effects .

Biological Evaluation and Pharmacological Activity

EN300-7531194 should undergo rigorous biological evaluation to assess its pharmacological activity. Researchers can explore its interactions with receptors, enzymes, and cellular pathways. Preclinical studies may reveal its potential as an antiviral, anticancer, or anti-inflammatory agent .

Nitrogen Atom Deletion Reactions

Recent advances include nitrogen atom deletion reactions, allowing “skeletal editing” of organic molecules. EN300-7531194’s piperidine ring could be modified using innovative methods, expanding its chemical space and potential applications .

X-Ray Powder Diffraction (XRD) Studies

EN300-7531194’s crystal structure can be elucidated using XRD. Researchers can analyze its lattice arrangement, intermolecular interactions, and polymorphism. XRD data contribute to drug formulation, stability, and quality control .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[(3S)-1-prop-2-enoylpiperidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-4-8(7-11)6-10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOLKKBBHYAMQW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

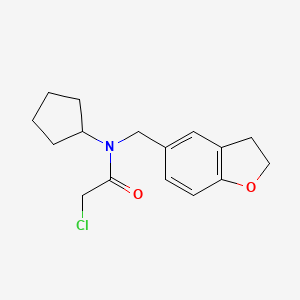

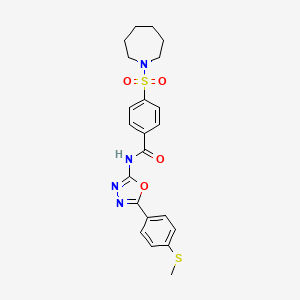

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

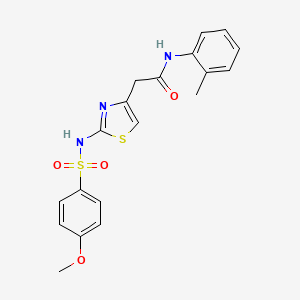

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)

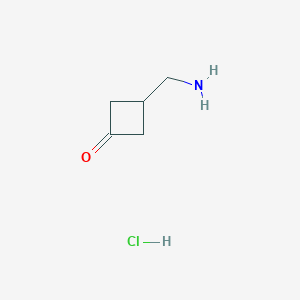

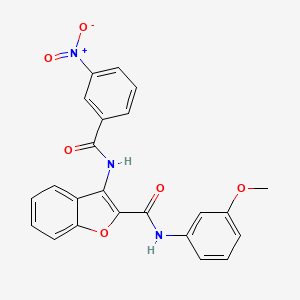

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

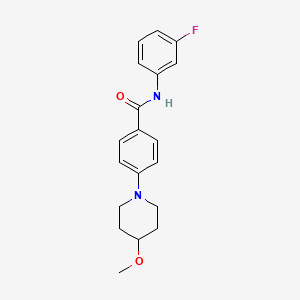

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)

![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)